Product packaging for C.I. Acid Blue 145(Cat. No.:CAS No. 6408-80-6)

C.I. Acid Blue 145

Cat. No.: B1594608
CAS No.: 6408-80-6
M. Wt: 532.5 g/mol
InChI Key: RHCZISCTNGVWCV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Anthraquinone (B42736) Dyes in Contemporary Industrial and Environmental Chemistry Research

Anthraquinone dyes represent the second largest class of dyes used in industry, particularly in textile manufacturing. acs.orgresearchgate.net Their chemical structure, based on anthraquinone, provides them with notable stability and brightness. whiterose.ac.uk This class of dyes is known for its good lightfastness, making it a popular choice for various industrial applications. ontosight.aifrontiersin.org

However, the stability that makes these dyes valuable also presents environmental challenges. Their complex, fused aromatic structures are resistant to natural degradation, leading to persistence in the environment. acs.orgfrontiersin.org The release of these dyes into waterways from industrial effluents is a significant source of pollution, contributing to the color and toxicity of the water. acs.orgiwra.org Consequently, a substantial body of research in environmental chemistry is dedicated to developing effective methods for the decolorization and degradation of anthraquinone dyes from wastewater. acs.orgfrontiersin.org Research explores various remediation strategies, including physical, chemical, and biological methods, with a growing interest in enzymatic and microbial degradation as cost-effective and environmentally sound approaches. acs.orgfrontiersin.orgcolab.ws

Historical Trajectory and Evolution of Academic Inquiry into C.I. Acid Blue 145

Historically, academic and industrial interest in this compound has been linked to its manufacturing and application as a dye. The synthesis of this compound can be achieved through a couple of primary routes. One common method involves the condensation reaction of bromaminic acid with p-toluidine (B81030), followed by a sulfonation step. An alternative synthesis pathway is the condensation of bromaminic acid with 2-amino-5-methylbenzenesulfonic acid. alfa-chemistry.com Another described manufacturing method involves treating 1-Amino-2,4-dibromoanthracene-9,10-dione and 2-Amino-5-methylbenzenesulfonic acid with sodium sulfite (B76179). worlddyevariety.com

In recent years, the focus of academic inquiry has been influenced by global manufacturing dynamics. Historically, a small number of manufacturers, predominantly in China, produced this compound. pylamdyes.com However, stricter environmental regulations and anti-pollution measures in China have led to factory closures and reduced production, causing supply shortages and price increases. pylamdyes.com This disruption has effectively halted the manufacturing of this compound, shifting some research focus towards finding suitable alternatives that match its bright blue shade, water solubility, and pH stability. pylamdyes.com

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is multifaceted, touching upon its analytical chemistry, environmental fate, and potential new applications. One area of study involves the development of analytical methods, such as high-performance liquid chromatography (HPLC), for its separation and analysis. sielc.com These methods are crucial for quality control and for studying the dye's behavior in various systems. sielc.com

A significant challenge revolves around the environmental impact of this and other anthraquinone dyes. Their resistance to degradation makes their removal from industrial wastewater a persistent problem. acs.orgfrontiersin.org Research is ongoing to find efficient and sustainable treatment methods. While adsorption and various advanced oxidation processes (AOPs) are studied, challenges related to cost, efficiency, and the generation of secondary pollutants remain. acs.orgunlv.edu For instance, photocatalytic degradation using catalysts like TiO2 has been investigated for similar acid dyes, but effectiveness can be limited by factors like dye concentration and light transmittance in the solution. unlv.edu

Furthermore, the halt in its production presents a significant challenge for industries that have relied on its specific properties. pylamdyes.com This has spurred research into identifying and validating alternative blue colorants that can serve as effective replacements. pylamdyes.com Beyond its traditional use in dyeing, this compound has been explored for other scientific applications, such as a fluorescent probe for DNA detection and as a sensitizing agent for solar cells, though these are less common areas of investigation. alfa-chemistry.com

Interdisciplinary Research Perspectives on this compound in Environmental Science and Materials Chemistry

The study of this compound benefits from interdisciplinary approaches, particularly from environmental science and materials chemistry.

From an environmental science perspective, the focus is on the dye's lifecycle and its impact on ecosystems. This includes studying its persistence in aquatic environments and developing bioremediation strategies. acs.orgfrontiersin.org Microbial decolorization is a key area of research, where microorganisms are used as a cost-effective and eco-friendly means to break down the dye's complex structure. frontiersin.orgcolab.ws Researchers are investigating the optimal conditions (pH, temperature, etc.) for various microbial systems to effectively treat wastewater containing anthraquinone dyes. frontiersin.org Other research explores the use of enzymatic action, specifically from oxidoreductases, for dye decolorization. acs.org

In materials chemistry , research can be directed towards creating new materials for both dye application and remediation. For example, developing novel adsorbent materials with high specificity and capacity for this compound could lead to more efficient wastewater treatment systems. acs.org Additionally, the dye itself can be a component in new materials. Its use as a fluorescent probe or a sensitizing agent in solar cells points to its potential in the development of advanced functional materials. alfa-chemistry.com The interaction of the dye with different fibers is also a subject of materials science, with studies examining the kinetics and thermodynamics of the dyeing process to optimize performance and reduce waste. ijche.commdpi.com

Chemical Compound Information

Compound Name
1-Amino-2,4-dibromoanthracene-9,10-dione
2-amino-5-methylbenzenesulfonic acid
Bromaminic acid
This compound
p-toluidine
Sodium sulfite
Titanium dioxide (TiO2)

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C21H14N2Na2O8S2 alfa-chemistry.comworlddyevariety.com
Molecular Weight 532.46 g/mol worlddyevariety.com
CAS Number 6408-80-6 alfa-chemistry.comworlddyevariety.com
C.I. Number 62070 worlddyevariety.comchinainterdyes.com
Appearance Blue Powder made-in-china.com
Solubility Soluble in water and ethanol; Insoluble in benzene (B151609) and chloroform alfa-chemistry.comworlddyevariety.com
IUPAC Name disodium;1-amino-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate alfa-chemistry.com
Molecular Structure Anthraquinone worlddyevariety.comproductingredients.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14N2Na2O8S2 B1594608 C.I. Acid Blue 145 CAS No. 6408-80-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;1-amino-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-13(15(8-10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)11-4-2-3-5-12(11)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZISCTNGVWCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041704
Record name C.I. Acid Blue 145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6408-80-6, 72245-58-0
Record name Acid Blue 145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-2-sulfophenyl)amino)-9,10-dioxo-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1-amino-9,10-dihydro-4-[(4-methyl-2-sulphonatophenyl)amino]-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Structural Modification Investigations of C.i. Acid Blue 145

Conventional Synthetic Pathways and Their Process Optimization in Academic Studies

The industrial synthesis of C.I. Acid Blue 145 is primarily based on the chemistry of bromaminic acid, a key intermediate in the production of many blue anthraquinone (B42736) dyes. wikipedia.org Academic and patent literature describes process variations aimed at improving yield, purity, and reaction efficiency.

Two common synthetic routes have been established for this compound. The first involves the condensation of bromaminic acid with p-toluidine (B81030), which is then followed by a sulfonation step. An alternative, more direct route involves the condensation of bromaminic acid with 2-amino-5-methylbenzenesulfonic acid, where the sulfonic acid group is already present on the aniline-based reactant.

StepReactionKey ReagentsDescription
1 Nucleophilic Aromatic Substitution (Condensation)Bromaminic acid, p-toluidine, Acid binding agent, Copper catalystThe bromine atom on the bromaminic acid is displaced by the amino group of p-toluidine. The reaction is typically heated in a solvent mixture like water/ethanol.
2 SulfonationFuming sulfuric acid (oleum)The intermediate "color base" from Step 1 is treated with oleum (B3057394) to introduce a sulfonic acid group onto the p-toluidine ring, rendering the final molecule water-soluble.
3 Post-Synthesis ProcessingSodium chlorideThe final dye is isolated from the reaction mixture by dilution and salting out with sodium chloride, followed by filtration and drying.

Process optimization studies have focused on improving the efficiency of these steps. For instance, research into the synthesis of 1-aminoanthraquinone, a related precursor, has demonstrated the use of continuous-flow methods for high-temperature ammonolysis reactions. mdpi.com This approach offers enhanced safety, efficiency, and control over reaction conditions like temperature and residence time, achieving high yields (~88%) and conversions (~98.4%). mdpi.com Such methodologies represent a significant optimization over traditional batch processing. Furthermore, a Chinese patent describes an improved catalyst system for the aryl amination of bromaminic acid, using a monovalent copper complex. google.com This advanced catalyst system is reported to achieve nearly 100% conversion of bromaminic acid, eliminating hydrolysis and de-bromination byproducts, which increases the yield of the condensation product and reduces polluted wastewater. google.com

The core of the this compound synthesis is a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed Ullmann condensation. agya.infoacs.org In this reaction, the amino group of an aromatic amine (the nucleophile) attacks the carbon atom bearing a halogen (an electrophilic site) on the anthraquinone ring. wikipedia.org The bromine atom on bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is an effective leaving group, making this substitution possible. wikipedia.org

The presence of electron-withdrawing carbonyl groups on the anthraquinone structure activates the aromatic rings toward nucleophilic attack. wikipedia.org The reaction is typically catalyzed by copper salts, which facilitate the coupling. google.comacs.org Academic studies have explored using microwave irradiation to accelerate these reactions, significantly reducing reaction times from hours to minutes. agya.infoacs.org The choice of the amine derivative is crucial as it determines the final color and properties of the dye. For this compound, the use of p-toluidine or its sulfonated version provides the specific structural component required for the target blue shade.

Sulfonation is a critical step to render the water-insoluble anthraquinone structure soluble, a requirement for its application as an acid dye in aqueous dyebaths. In the synthesis of this compound from p-toluidine, the intermediate is treated with a strong sulfonating agent, typically fuming sulfuric acid (oleum). mdpi.com The reaction must be carefully controlled, often by cooling the oleum initially and then gently heating to complete the reaction. mdpi.com The sulfonic acid group directs onto the aromatic ring of the aniline (B41778) moiety.

Following sulfonation, the reaction mass is diluted, often into an ice-cold sodium chloride solution. This process, known as "salting out," decreases the solubility of the dye, causing it to precipitate. The solid dye is then collected by filtration and dried to yield the final product. Analysis of sulfonated anthraquinone dyes often involves techniques like electrospray ionization mass spectrometry (ESI-MS), which can confirm the molecular weight and the number of sulfonic acid groups present. scispace.com

Nucleophilic Substitution Reactions in Anthraquinone Dye Synthesis

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound

While specific green chemistry routes for the industrial production of this compound are not extensively documented, research on related anthraquinone dyes highlights several sustainable strategies. One significant advancement is the use of microwave-assisted synthesis. agya.infoacs.org This technique can drastically reduce reaction times for the key nucleophilic substitution step, leading to substantial energy savings, a core principle of green chemistry. acs.org

Another approach involves the development of more efficient and less hazardous catalysts. The use of advanced copper-complex catalysts, as described in patent literature, reduces the amount of catalyst needed and minimizes heavy metal content in the product and wastewater streams. google.com Furthermore, researchers have developed protocols for anthraquinone dye synthesis using phosphate (B84403) buffer as a reaction medium, which is more environmentally benign than many organic solvents. agya.infoacs.org

Looking at the broader field, metabolic engineering approaches are being explored for the production of natural anthraquinone dyes as an alternative to traditional, resource-intensive methods. wikipedia.org Although not yet applied to synthetic dyes like this compound, this points toward future possibilities in sustainable dye production through biotechnology. The EPA's Safer Choice program has flagged the functional ingredient class of this compound as an area for safer chemistry innovation, indicating a need for developing alternatives with a better hazard profile. nih.gov

Advanced Derivatization Techniques for this compound in Research Applications

Specific derivatization of the final this compound molecule is not widely reported in academic literature. However, the functional groups present on the molecule—specifically the primary amino group (-NH2) and the aromatic rings—offer potential sites for chemical modification. General methods for the functionalization of the anthraquinone core are well-established and could theoretically be applied to create derivatives of this compound for research purposes.

Potential derivatization reactions could include:

Acylation of the Amino Group: The primary amino group could be acylated to introduce new functionalities. For example, reaction with methacryloyl chloride could introduce a polymerizable group, allowing the dye to be covalently bonded into a polymer matrix, a technique used to create non-leaching colored materials for medical applications. frontiersin.org

Diazotization and Further Reaction: The primary amino group can be converted into a diazonium salt, which is a versatile intermediate. This could then be used in Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, halogens) onto the anthraquinone core.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be used to form new carbon-carbon or carbon-nitrogen bonds on the aromatic rings, although this would likely require modification of the starting materials rather than the final dye.

Such derivatizations could be explored to tune the dye's spectroscopic properties for use as a fluorescent probe, alter its solubility, or attach it to biological molecules for labeling studies.

Environmental Behavior and Transport Dynamics of C.i. Acid Blue 145

Adsorption and Desorption Phenomena of C.I. Acid Blue 145 in Diverse Environmental Matrices

The transport and bioavailability of this compound are heavily influenced by its tendency to adsorb onto solid surfaces in the environment, such as soils, sediments, and biomass.

The removal of dyes from aqueous solutions through adsorption onto natural materials is a widely studied process. researchgate.net The kinetics of adsorption, which describes the rate of dye uptake, is often evaluated using models like the pseudo-first-order and pseudo-second-order models. nih.govscispace.com For many dye-adsorbent systems, the pseudo-second-order model provides a better fit, suggesting that the rate-limiting step may be chemisorption. researchgate.netnih.govmdpi.comresearchgate.net

Adsorption equilibrium, which describes the distribution of the dye between the solid and liquid phases at equilibrium, is commonly analyzed using isotherm models such as the Langmuir and Freundlich models. iwaponline.comajol.info

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.gov

The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. nih.gov

Studies on various acid dyes have shown that both models can be applicable depending on the specific adsorbent and experimental conditions. mdpi.comresearchgate.netaut.ac.ir For instance, the adsorption of Acid Blue 25 on activated carbon and turmeric was studied using batch experiments. neptjournal.com The adsorption of other acid dyes, like Acid Blue 113, onto fenugreek seed spent was found to conform to the pseudo-second-order kinetic model. scispace.com Natural clays (B1170129) and biomass have also been shown to be effective adsorbents for various dyes. researchgate.netnih.gov

The desorption process, or the release of the adsorbed dye, is also a critical aspect of its environmental behavior. The efficiency of desorption can be influenced by the type of eluent used, with solutions of acid, base, or salts often employed to regenerate the adsorbent. scirp.orgnih.gov

Table 1: Adsorption Models and Their Descriptions

ModelDescription
Pseudo-first-orderDescribes the rate of adsorption based on the adsorbent's capacity.
Pseudo-second-orderAssumes the rate-limiting step is chemisorption involving valency forces. researchgate.netnih.govmdpi.comresearchgate.net
Langmuir IsothermAssumes monolayer adsorption on a homogeneous surface. nih.gov
Freundlich IsothermDescribes multilayer adsorption on a heterogeneous surface. nih.gov

Several environmental factors can significantly affect the adsorption of this compound onto various surfaces. These parameters influence the surface charge of the adsorbent and the ionization of the dye molecule.

pH: The pH of the solution is a critical parameter. For acid dyes, adsorption is generally more favorable at lower pH values. scispace.comresearchgate.netkoreascience.krresearchgate.net At low pH, the surface of many adsorbents becomes positively charged, enhancing the electrostatic attraction with the anionic dye molecules. scispace.com

Temperature: The effect of temperature on adsorption can indicate whether the process is exothermic or endothermic. For some acid dyes, an increase in temperature has been shown to increase adsorption capacity, suggesting an endothermic process. nih.govresearchgate.net

Initial Dye Concentration: Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial dye concentration, as a higher concentration gradient provides a greater driving force for mass transfer. aut.ac.irneptjournal.comresearchgate.net

Adsorbent Dosage: Increasing the adsorbent dosage typically leads to a higher percentage of dye removal due to the greater availability of adsorption sites. researchgate.netaut.ac.ir

Ionic Strength: The presence of salts in the solution can affect adsorption by competing with the dye ions for adsorption sites or by altering the surface charge of the adsorbent. For some anionic dyes, the presence of salts like NaCl has been shown to reduce retention. researchgate.net

Table 2: Influence of Environmental Parameters on Adsorption

ParameterGeneral Effect on Acid Dye AdsorptionReason
pHAdsorption is generally higher at lower pH. scispace.comresearchgate.netkoreascience.krresearchgate.netIncreased positive surface charge of the adsorbent enhances attraction with anionic dye. scispace.com
TemperatureCan be endothermic (adsorption increases with temperature) or exothermic. nih.govresearchgate.netDepends on the thermodynamics of the specific dye-adsorbent system.
Initial Dye ConcentrationAdsorption capacity increases with initial concentration. aut.ac.irneptjournal.comresearchgate.netHigher concentration gradient acts as a driving force for mass transfer. neptjournal.com
Adsorbent DosagePercentage of removal increases with dosage. researchgate.netaut.ac.irMore available adsorption sites. aut.ac.ir
Ionic StrengthCan decrease adsorption. researchgate.netCompetition for adsorption sites from other ions. researchgate.net

Sorption Kinetics and Equilibrium Modeling on Natural Adsorbents (e.g., clays, biomass)

Environmental Distribution and Mobility within Biotic and Abiotic Components

The mobility of organic substances in soil and sediment is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). acs.org A low Koc value suggests high mobility. While a specific Koc for this compound was not found, the general behavior of similar acid dyes suggests that their mobility is highly dependent on the properties of the surrounding soil and sediment. nih.gov The potential for bioaccumulation, or the buildup of the substance in living organisms, is another important consideration. For ionic compounds like C.I. Acid Blue 1, the potential for bioconcentration in aquatic organisms is considered to be low. nih.gov However, the ability of algae and other microorganisms to capture and transform carbon-based compounds highlights a potential pathway for the entry of such dyes into biotic systems. mdpi.com The ultimate environmental fate is also linked to its production and use, as releases from manufacturing and application sites are primary sources of environmental contamination. pylamdyes.com

Advanced Degradation and Remediation Technologies for C.i. Acid Blue 145

Photocatalytic Oxidation Mechanisms and Material Development for C.I. Acid Blue 145 Removal

Photocatalytic oxidation is a prominent Advanced Oxidation Process (AOP) for the degradation of organic pollutants like this compound. This technology utilizes semiconductor materials which, upon activation by light, generate highly reactive species that can break down complex dye molecules into simpler, less harmful substances. core.ac.uk The process can be broadly categorized into heterogeneous and homogeneous photocatalysis.

Heterogeneous Photocatalysis with Semiconductor Nanomaterials (e.g., TiO2, ZnO)

Heterogeneous photocatalysis involves a photocatalyst in a different phase from the reactants, typically a solid catalyst in a liquid effluent. researchgate.net Semiconductor nanomaterials like Titanium dioxide (TiO2) and Zinc oxide (ZnO) are widely used due to their high photocatalytic activity, cost-effectiveness, stability, and non-toxic nature. researchgate.net The mechanism of heterogeneous photocatalysis begins with the absorption of photons with energy equal to or greater than the bandgap of the semiconductor. This creates electron-hole pairs (e⁻/h⁺). These charge carriers then initiate a series of redox reactions. The holes (h⁺) in the valence band can directly oxidize the dye molecules adsorbed on the catalyst surface or react with water to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species. These highly oxidative radicals are non-selective and can effectively degrade the complex structure of this compound. semanticscholar.orgmdpi.com

Research has demonstrated the effectiveness of both TiO2 and ZnO in degrading various acid dyes. For instance, studies on similar acid dyes have shown significant degradation using these nanomaterials under UV irradiation. iwra.orgmdpi.com The efficiency of these catalysts is influenced by their physical properties such as particle size, surface area, and crystalline structure. d-nb.info For example, TiO2 in the anatase form is often preferred for its higher photocatalytic activity. iwra.org

Table 1: Research Findings on Heterogeneous Photocatalysis of Acid Dyes

CatalystTarget DyeKey FindingsReference
TiO₂ (Degussa P-25)Acid Blue 9Complete degradation achieved; reaction kinetics are influenced by initial dye and catalyst concentrations. iwra.org
ZnO NPsAcid Blue 1Degradation percentage declined with increasing initial dye concentration. sci-hub.se
TiO₂Acid Blue 80Mineralization efficiency reached up to 97.3% after 24 hours, with P90 TiO₂ showing the highest efficiency. mdpi.com
ZnOEosin Yellow, Acid Yellow 73, Basic Yellow 2Degradation rates were higher than 90% over 120 minutes for all systems. capes.gov.br

Homogeneous Photocatalysis and Photosensitized Degradation Systems

Homogeneous photocatalysis occurs when the catalyst is in the same phase as the reactants, typically dissolved in the aqueous solution. While less common for dye degradation than heterogeneous systems, certain metal complexes can act as homogeneous photocatalysts.

A more relevant process in this context is photosensitized degradation. In this system, the dye molecule itself can act as a photosensitizer. Upon absorbing light, the dye molecule is excited to a higher energy state. It can then transfer this energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive species that can then attack and degrade other dye molecules. Alternatively, the excited dye molecule can undergo electron transfer with a suitable substrate, initiating a cascade of radical reactions leading to its degradation. This process is particularly relevant for colored effluents where the dye concentration is high enough to significantly absorb the incident light. semanticscholar.org

Role of Operational Parameters in Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters. semanticscholar.orgd-nb.info

pH of the Solution: The pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule. researchgate.net For anionic dyes like Acid Blue 145, a lower pH (acidic medium) is generally favorable for adsorption onto the positively charged catalyst surface, leading to higher degradation rates. researchgate.net For example, the maximum decolorization rate for Reactive Yellow 145 using TiO2 was observed at an acidic pH of 3. researchgate.net

Catalyst Loading: The degradation rate initially increases with an increase in catalyst loading because of the greater number of available active sites and increased light absorption. iwra.org However, beyond an optimal concentration, the degradation rate may decrease due to increased turbidity of the solution, which scatters light and reduces its penetration. This can also lead to the aggregation of catalyst particles, reducing the effective surface area. mdpi.comd-nb.info

Light Intensity: The rate of degradation generally increases with increasing light intensity, as a higher photon flux leads to a higher rate of electron-hole pair generation. medcraveonline.com However, at very high light intensities, the rate may become independent of intensity as other factors, such as mass transfer, become rate-limiting. medcraveonline.com

Table 2: Effect of Operational Parameters on Photocatalytic Degradation

ParameterGeneral Effect on Degradation RateRationale
pH Optimal range exists; for anionic dyes, acidic pH is often favorable.Affects catalyst surface charge and dye speciation, influencing adsorption. researchgate.netresearchgate.net
Initial Dye Concentration Decreases with increasing concentration.Light screening effect and saturation of catalyst active sites. d-nb.infomedcraveonline.com
Catalyst Loading Increases to an optimum, then decreases.Increased active sites vs. light scattering and particle aggregation. iwra.orgmdpi.com
Light Intensity Increases with intensity up to a certain point.Higher photon flux increases the generation of reactive species. medcraveonline.com

Electrochemical Degradation Processes and Reactor Design for this compound Treatment

Electrochemical degradation is an effective method for treating wastewater containing recalcitrant organic pollutants like this compound. This technology involves the use of an electrochemical cell where oxidation and reduction reactions occur on the surface of electrodes, leading to the breakdown of the dye molecules. The main advantages of electrochemical methods are their environmental compatibility (no need for additional chemicals), versatility, and high efficiency.

The degradation can occur through two main pathways:

Direct Anodic Oxidation: The dye molecules are adsorbed onto the anode surface and are directly oxidized by transferring electrons to the anode.

Indirect Oxidation: Oxidizing agents such as hydroxyl radicals, active chlorine, or ozone are generated in situ in the electrochemical reactor. These powerful oxidants then attack and degrade the organic pollutants in the bulk solution. The choice of anode material is crucial, with materials like Boron-Doped Diamond (BDD) and Ti/Pt being effective for generating these oxidizing species. mdpi.comijcce.ac.ir

The design of the electrochemical reactor is critical for optimizing the degradation process. Key design considerations include the electrode material and configuration, the distance between electrodes, the reactor geometry (e.g., filter-press, divided or undivided cells), and the hydrodynamic conditions (flow rate). A well-designed reactor ensures efficient mass transport of the dye molecules to the electrode surface and uniform current distribution, maximizing the degradation efficiency and minimizing energy consumption. For instance, swirl-flow reactors have been shown to enhance mass transfer and improve degradation performance. mdpi.com

Advanced Oxidation Processes (AOPs) for this compound Mineralization

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.ir These radicals are extremely reactive and non-selective, allowing them to attack and break down a wide range of complex organic molecules, including this compound, ultimately leading to their complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.comatlantis-press.com AOPs can be broadly classified into photochemical and non-photochemical processes. ijcce.ac.ir

Fenton and Photo-Fenton Chemistry in this compound Remediation

Among the various AOPs, Fenton and photo-Fenton processes are particularly effective for the degradation of textile dyes. upc.edu

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in an acidic medium to generate powerful hydroxyl radicals. rsc.orgomu.edu.tr The fundamental reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The ferric ions (Fe³⁺) produced can then react with more H₂O₂ to regenerate ferrous ions, creating a catalytic cycle. omu.edu.tr This process is known for its simplicity and high efficiency. However, it is highly pH-dependent, with optimal performance typically occurring at a pH around 3. omu.edu.tr

The photo-Fenton process is an enhancement of the classical Fenton reaction, where the system is irradiated with UV or visible light. nih.gov The light accelerates the degradation process through two primary mechanisms:

The photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which increases the rate of hydroxyl radical generation. nih.gov

The photolysis of hydrogen peroxide, which generates additional hydroxyl radicals.

This results in a significantly faster and more efficient degradation and mineralization of the dye compared to the conventional Fenton process. upc.eduresearchgate.net Studies on similar dyes have shown that the photo-Fenton process can achieve almost complete color removal and a high degree of mineralization. researchgate.netresearchgate.net

Table 3: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation

ProcessKey FeaturesAdvantagesDisadvantages
Fenton Uses Fe²⁺ and H₂O₂ at acidic pH. rsc.orgSimple, effective, uses relatively inexpensive reagents.Strict pH control required (pH ~3), production of iron sludge. omu.edu.tr
Photo-Fenton Fenton's reagent combined with UV/Visible light. nih.govHigher degradation and mineralization rates, enhanced Fe²⁺ regeneration. upc.eduresearchgate.netHigher operational cost due to energy for light source.

Ozonation and Combined Ozonation-UV Processes for this compound Degradation

Ozonation and processes that combine ozone with ultraviolet (UV) radiation are effective advanced oxidation processes (AOPs) for the degradation of complex organic pollutants like textile dyes. In these systems, ozone (O₃) acts as a strong oxidizing agent. The process can be further intensified by coupling it with UV radiation, which promotes the generation of highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can rapidly break down the chromophoric groups and aromatic rings of dye molecules, leading to decolorization and mineralization.

While specific studies focusing exclusively on this compound are limited, research on analogous dyes provides significant insights into the efficacy of these methods. For instance, a study on C.I. Reactive Yellow 145 demonstrated that a combined UV-enhanced ozonation process was significantly more efficient at total organic carbon (TOC) removal than either ozonation or UV irradiation alone. acs.org Under optimized conditions, this combined process achieved approximately 80% TOC removal, indicating substantial mineralization of the dye into simpler, less harmful compounds. acs.org Similarly, research on the degradation of C.I. Reactive Blue 19 found that while ozonation alone was effective for decolorization, the addition of UV light notably enhanced the removal of Chemical Oxygen Demand (COD) and TOC. icrc.ac.ir After 90 minutes, the UV/O₃ process achieved 57% COD and 27% TOC removal, compared to 47% and 19% for ozonation alone, respectively. icrc.ac.ir This enhancement is attributed to the accelerated decomposition of ozone by UV light, which increases the production of hydroxyl radicals. pjoes.com

The effectiveness of these processes is influenced by several operational parameters, including the initial dye concentration, pH of the solution, ozone dosage, and reaction temperature. acs.org A rapid decrease in pH is often observed during the ozonation process, indicating the formation of acidic by-products. researchgate.net

Table 1: Comparative Degradation Efficiency of Ozonation vs. UV-Enhanced Ozonation for C.I. Reactive Blue 19

ProcessTreatment Time (min)COD Removal (%)TOC Removal (%)
Ozonation (O₃)904719
UV-Enhanced Ozonation (UV/O₃)905727
Data sourced from a study on C.I. Reactive Blue 19. icrc.ac.ir

Sulfate (B86663) Radical-Based Advanced Oxidation Systems

Sulfate radical-based advanced oxidation processes (SR-AOPs) have emerged as a powerful alternative to traditional hydroxyl radical-based AOPs for treating industrial wastewater. nih.govntu.edu.sg These systems utilize the sulfate radical (SO₄•⁻), a highly potent oxidizing agent, to degrade recalcitrant organic compounds. frontiersin.org Sulfate radicals are typically generated through the activation of precursors like persulfate (PS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻) using methods such as heat, UV radiation, ultrasound, or catalysts. mdpi.comresearchgate.net

SR-AOPs offer several advantages over hydroxyl radical-based systems. The sulfate radical possesses a higher oxidation potential and a longer half-life, allowing for more effective interaction with target pollutants. nih.govmdpi.com Furthermore, sulfate radicals demonstrate high efficiency over a broader pH range, which is a significant advantage for treating variable industrial effluents. mdpi.com

Studies have demonstrated the effectiveness of SR-AOPs in degrading various dyes. For example, research involving a dye mixture that included the related C.I. Reactive Yellow 145 has been conducted using persulfate degradation. researchgate.net The mechanism of degradation involves the sulfate radical attacking the dye molecule, leading to the cleavage of azo bonds and the breakdown of the aromatic structure, ultimately resulting in decolorization and mineralization. frontiersin.org

Table 2: Comparison of Sulfate Radicals and Hydroxyl Radicals in AOPs

PropertySulfate Radical (SO₄•⁻)Hydroxyl Radical (•OH)
Standard Redox Potential 2.5–3.1 V1.8–2.7 V
Effective pH Range Wide (pH 2–9)Narrow (typically acidic, pH 2–4)
Half-life Longer (30–40 µs)Shorter (<1 µs)
Primary Reaction Mechanism Electron TransferHydrogen Abstraction, Electrophilic Addition
Data sourced from multiple studies on advanced oxidation processes. frontiersin.orgmdpi.com

Biological Degradation and Bioremediation Approaches for this compound

Biological treatment methods represent an environmentally friendly and cost-effective strategy for the remediation of dye-contaminated wastewater. mdpi.comnih.gov These approaches utilize the metabolic capabilities of living organisms—such as bacteria, fungi, and algae—or their enzymes to break down complex dye molecules into simpler, non-toxic compounds. nih.govresearchgate.net Bioremediation is considered a sustainable alternative to conventional physicochemical treatments due to its lower sludge production and reduced environmental impact. nih.govresearchgate.net

Microbial Consortia and Pure Culture Biotransformation Studies

The biotransformation of azo dyes like this compound is often initiated by the reductive cleavage of the azo bond (-N=N-), a step that typically occurs under anaerobic or microaerophilic conditions. This process breaks the dye into intermediate aromatic amines, which can then be further degraded, often under aerobic conditions. nih.gov

Research has shown that microbial consortia—mixed communities of different microorganisms—are often more effective at dye degradation than pure cultures. researchgate.netfrontiersin.orgfrontiersin.org The synergistic metabolic activities within a consortium allow for a more complete breakdown of the dye and its intermediates. tandfonline.com A study focusing on a diazo dye identified as "Acid Blue" successfully constructed a consortium of five bacterial strains isolated from textile effluent: Pseudomonas putida (two strains), Bacillus subtilis, and Pseudomonas aeruginosa (two strains). sciepub.comsciepub.com This consortium achieved 90% degradation of the dye within 22 hours, a rate significantly faster than any of the individual strains acting alone. sciepub.com The degradation pathway involved the formation of intermediates such as metanilic acid and peri acid, which were further mineralized into compounds like methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, confirming complete breakdown. sciepub.comsciepub.com

Studies on related dyes also highlight the potential of specific bacterial strains. For C.I. Reactive Yellow 145, pure cultures of Jeotagalicoccus huakuii, Comamonas aquatica, and Bacillus subtilis demonstrated degradation efficiencies of 84%, 83%, and 82%, respectively. researcherslinks.com Furthermore, a consortium of Enterobacter asburiae and Enterobacter cloacae was able to decolorize 98% of C.I. Reactive Yellow 145 within 12 hours. tandfonline.com

Table 3: Degradation of "Acid Blue" Dye by Individual Bacterial Strains vs. a Mixed Consortium

Microbial CultureTime for 90% Degradation (hours)
Pseudomonas putida26
Pseudomonas aeruginosa30
Bacillus subtilis28
Aeromonas spp.42
Mixed Consortium 22
Data sourced from a study on a mixed bacterial consortium. sciepub.com

Enzyme-Mediated Degradation Pathways and Biocatalyst Development

Enzymatic bioremediation offers a highly specific and efficient approach to dye degradation, minimizing the formation of toxic by-products often associated with chemical treatments. ua.pt The primary enzymes involved in this process belong to the oxidoreductase family, including laccases, peroxidases (like lignin (B12514952) peroxidase and manganese peroxidase), and azoreductases. ua.ptmdpi.com

Laccases and Peroxidases: These enzymes catalyze the oxidation of the dye molecules. They are particularly effective against phenolic compounds and have a broad substrate specificity, enabling them to degrade various aromatic dyes. ua.pt

Azoreductases: These enzymes are crucial for the initial step in the breakdown of azo dyes. They catalyze the reductive cleavage of the azo bond, a process that leads to decolorization. mdpi.com

While specific enzymatic pathways for this compound are not extensively detailed, studies on other acid and azo dyes provide a clear model. For example, soybean peroxidase has been successfully used to decolorize C.I. Acid Blue 113. ascelibrary.org Research on a microbial consortium degrading Trypan Blue demonstrated significant induction in the activity of azoreductase, NADH-DCIP reductase, and laccase, confirming that the degradation was an enzyme-mediated process. mdpi.com The development of robust biocatalysts, such as immobilized enzymes, is a key area of research aimed at improving enzyme stability and reusability for industrial applications.

Table 4: Key Microbial Enzymes in Dye Degradation

EnzymeFamilyDegradation Mechanism
LaccaseOxidoreductaseOxidizes phenolic and aromatic compounds, leading to polymerization or ring cleavage.
PeroxidaseOxidoreductaseUses hydrogen peroxide to oxidize a wide range of substrates, including dyes.
AzoreductaseOxidoreductaseReductively cleaves the azo bond (-N=N-), causing decolorization.
NADH-DCIP ReductaseOxidoreductaseInvolved in the reductive breakdown of azo dyes.
Data sourced from studies on enzymatic dye degradation. ua.ptmdpi.com

Phytoremediation Potential and Plant-Microbe Interactions in this compound Removal

Phytoremediation is an emerging green technology that uses plants to remove, degrade, or stabilize environmental contaminants, including textile dyes. nih.gov This process relies on the ability of certain plant species to absorb pollutants through their root systems, translocate them to various tissues, and break them down through their metabolic and enzymatic processes. mdpi.com

Although direct research on the phytoremediation of this compound is limited, studies on structurally similar dyes have shown significant promise. For example, the aquatic plant duckweed (Lemna minor L.) has demonstrated the ability to effectively remove and degrade C.I. Acid Blue 92 from aqueous solutions. nih.govdntb.gov.ua The effectiveness of phytoremediation is influenced by factors such as dye concentration, pH, and the presence of nutrients. researchgate.net

The efficiency of phytoremediation can be significantly enhanced through plant-microbe interactions. core.ac.uk Microorganisms residing in the rhizosphere (the soil region surrounding plant roots) can work synergistically with the plant to break down complex pollutants. nih.govnih.gov Plants release exudates from their roots that can stimulate microbial activity, while the microbes can break down large dye molecules into smaller intermediates that are more easily absorbed and metabolized by the plant. mdpi.com This cooperative relationship is a key area of research for developing more effective and robust bioremediation systems for textile effluents. researchgate.net

Hybrid and Integrated Remediation Systems for Enhanced this compound Abatement

To overcome the limitations of individual treatment methods, hybrid and integrated systems that combine two or more technologies are increasingly being developed. scispace.com These systems aim to leverage the strengths of different processes to achieve higher degradation efficiency, complete mineralization, and greater cost-effectiveness. researchgate.net A common strategy involves coupling a physico-chemical process, such as an AOP, with a biological treatment step. nih.gov

The AOP serves as a pre-treatment to break down the complex and recalcitrant structure of the dye into simpler, more biodegradable intermediates. This initial step enhances the dye's susceptibility to subsequent biological degradation. nih.gov The biological treatment then mineralizes these intermediates into benign products like CO₂, H₂O, and inorganic salts. nih.gov

Examples of effective hybrid systems for related dyes include:

n-TiO₂/H₂O₂/UV Process: A study on a synthetic dye mix including C.I. Reactive Yellow 145 found that a photocatalytic system combining n-TiO₂, hydrogen peroxide, and UV light achieved over 90% color removal, which was significantly more effective than the n-TiO₂/UV process alone. researchgate.net

Electrocoagulation: This method has been shown to be effective for dye mixtures. For a mix of Reactive Yellow 145 and Acid Violet 90, electrocoagulation with iron electrodes achieved over 97% color removal for both dyes under optimized conditions. researchgate.net

These integrated approaches are considered highly feasible for industrial application, as they can handle the complex and variable nature of textile wastewater more effectively than any single process. scispace.comresearchgate.net

Analytical Methodologies for Elucidating the Behavior and Transformation of C.i. Acid Blue 145

Chromatographic Techniques for Separation and Quantification of C.I. Acid Blue 145

Chromatographic methods are indispensable for the separation and quantification of this compound from various samples, including industrial effluents and environmental matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. sielc.com Reverse-phase (RP) HPLC methods are commonly employed for its separation under simple conditions. sielc.comsielc.com A typical mobile phase for the analysis of this compound consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

Diverse detection systems can be coupled with HPLC to enhance selectivity and sensitivity.

Diode Array Detector (DAD) or Photo Diode Array (PDA) Detector: This is a widely used detector in HPLC that can measure absorbance over a wide range of UV-Vis wavelengths (typically 190 to 900 nm) simultaneously. scioninstruments.com This capability provides detailed spectral information about the eluting compounds, which is advantageous for peak identification and purity analysis in complex mixtures. scioninstruments.com

Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and specificity, allowing for the definitive identification and quantification of the dye and its byproducts. hplc.eumdpi.com For MS compatibility, volatile mobile phase modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Charged Aerosol Detector (CAD): This mass-sensitive detector can measure any nonvolatile and many semivolatile analytes, offering high sensitivity and a wide dynamic range. hplc.eu It is particularly useful for measuring different classes of compounds simultaneously. hplc.eu

The selection of the HPLC column is also critical. For instance, a Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has been successfully used for the separation of this compound. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

Table 1: HPLC Methods for this compound Analysis

Parameter Condition Reference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comsielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com
Detection UV-Vis, Mass Spectrometry (MS), Diode Array Detector (DAD) sielc.comsielc.comscioninstruments.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

While this compound itself is not suitable for direct GC-MS analysis due to its low volatility and high polarity, this technique is invaluable for identifying its degradation products. acs.org During degradation processes, the complex dye molecule is broken down into smaller, more volatile fragments that can be analyzed by GC-MS. mdpi.com

The process typically involves extracting the degradation products from the aqueous solution using an organic solvent like dichloromethane. doi.org The extracted compounds are then introduced into the GC-MS system. In the gas chromatograph, the mixture is separated based on the components' boiling points and interactions with the stationary phase of the column (e.g., Agilent HP-5ms). doi.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that allows for its identification by comparison with spectral libraries. mdpi.com This technique has been successfully used to identify intermediates formed during the degradation of other dyes, providing insights into the degradation pathway. mdpi.comresearchgate.net

Capillary Electrophoresis (CE) in Complex Matrix Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that is well-suited for the analysis of charged molecules like this compound in complex matrices. kennesaw.eduresearchgate.net CE offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples. researchgate.net

In CE, charged analytes migrate in an electric field through a narrow capillary filled with an electrolyte solution, known as the background electrolyte (BGE). kantisto.nl The separation is based on the differences in the electrophoretic mobilities of the analytes. For the analysis of acid dyes like this compound, a buffer system is chosen to ensure the dye molecules are negatively charged. kennesaw.edu For example, an electrolyte solution of 15 mM ammonium (B1175870) acetate (B1210297) in an acetonitrile-water mixture (40:60, v/v) at pH 9.3 has been used for the separation of acid dyes. kennesaw.eduresearchgate.net

Detection in CE is often performed using a diode array detector (DAD), which monitors absorbance at multiple wavelengths, providing spectral information for the separated components. kennesaw.eduresearchgate.net This allows for the creation of a "fingerprint" of the dye components in a sample. kennesaw.edu CE has been demonstrated to be effective for the analysis of acid dyes extracted from nylon fibers, providing both qualitative and semi-quantitative information. kennesaw.eduresearchgate.net

Spectroscopic Approaches for Mechanistic Elucidation in this compound Transformations

Spectroscopic techniques are fundamental for monitoring the transformation of this compound and for characterizing the functional groups of the parent dye and its intermediates.

UV-Visible Spectrophotometry in Reaction Kinetic and Degradation Monitoring

UV-Visible spectrophotometry is a straightforward and widely used technique for monitoring the kinetics of dye degradation reactions. mdpi.com The intense color of this compound is due to its chromophoric structure, which absorbs light in the visible region of the electromagnetic spectrum. The maximum absorbance wavelength (λmax) for this compound is reported to be around 595 nm. kennesaw.eduresearchgate.net

By measuring the decrease in absorbance at this λmax over time, the rate of decolorization can be determined. mdpi.comiwra.org This data is crucial for calculating reaction kinetics, such as the reaction order and the rate constant. iwra.orguctm.edu For instance, the degradation of some dyes has been shown to follow pseudo-first-order kinetics. iwra.org

Furthermore, full-band UV-Vis spectral analysis from 200 to 1100 nm can provide insights into the degradation mechanism. mdpi.com The disappearance of the main visible peak indicates the breakdown of the chromophore, while the appearance of new peaks in the UV or visible region can signify the formation of intermediate products. uctm.eduacs.org

Table 2: UV-Visible Spectrophotometry for this compound Monitoring

Parameter Value/Observation Reference
Maximum Absorbance (λmax) ~595 nm kennesaw.eduresearchgate.net
Application Monitoring decolorization and degradation kinetics mdpi.comiwra.orguctm.edu
Kinetic Models Pseudo-first-order kinetics often observed for dye degradation iwra.org
Mechanistic Insight Disappearance of visible peak indicates chromophore breakdown; new peaks suggest intermediate formation mdpi.comuctm.eduacs.org

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis of Intermediates

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mdpi.com In the context of this compound, FTIR can be used to characterize the parent dye and to track changes in its chemical structure during degradation by analyzing the functional groups of the intermediates formed. nih.govhbni.ac.in

The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as N-H, S=O (sulfonate groups), C=O (quinone), and aromatic C-C bonds. nih.gov During degradation, the disappearance of certain peaks and the appearance of new ones in the FTIR spectrum of the treated sample can indicate the breakdown of the original dye structure and the formation of new chemical species. researchgate.netphyschemres.org For example, the emergence of bands corresponding to -OH groups could suggest the hydroxylation of aromatic rings, a common step in oxidative degradation processes. physchemres.org The analysis of these spectral changes helps in proposing a plausible degradation pathway for the dye. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Phosphoric acid
Formic acid
Dichloromethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Transformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, making it invaluable for characterizing the transformation products of dyes like this compound. nih.govuoa.gr The method provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing researchers to piece together the exact structure of degradation intermediates and final products. nih.gov

When this compound undergoes transformation, its complex aromatic structure is broken down into smaller, simpler molecules. This process can be monitored using NMR by observing changes in the spectra over time. For instance, the disappearance of signals in the aromatic region (typically 6-9 ppm in ¹H NMR) would indicate the breakdown of the dye's anthraquinone (B42736) core. researchgate.net Concurrently, the appearance of new signals in the aliphatic region or different patterns in the aromatic region would signify the formation of new compounds. researchgate.netacs.org

In the context of dye degradation, ¹H NMR analysis can confirm the complete breakdown of the parent molecule. The disappearance of signals corresponding to the aromatic protons of the dye is a key indicator of mineralization. researchgate.net While specific NMR studies detailing the transformation products of this compound are not extensively published, the methodology remains a principal tool for such structural confirmation.

To illustrate the application of this technique, the table below shows hypothetical ¹H NMR data for the transformation of an aromatic dye into simpler intermediates.

Compound/Fragment Expected ¹H NMR Chemical Shift (δ, ppm) Significance
Parent Dye (Aromatic Protons)7.0 - 8.5Signals corresponding to the intact anthraquinone and aniline (B41778) rings of this compound.
Aromatic Amine Intermediates6.5 - 7.5Appearance of new signals or shifts in this region indicates the formation of degradation products like substituted anilines.
Carboxylic Acid Intermediates10.0 - 12.0 (broad singlet)Appearance of a signal in this region would suggest the oxidation of aromatic rings to form carboxylic acids.
Aliphatic Fragments1.0 - 4.0The emergence of peaks in this upfield region points to the complete cleavage of aromatic rings into non-aromatic structures.

This table is illustrative of the data obtained from NMR spectroscopy in dye degradation studies.

Mass Spectrometry Techniques for Identification of Degradation Pathways

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for identifying the intermediates and proposing degradation pathways for complex molecules like this compound. nih.govepa.gov These hyphenated techniques separate the complex mixture of transformation products before they are ionized and detected by the mass spectrometer, which provides precise mass-to-charge ratio (m/z) data for each component. mdpi.com

Research on the microbial degradation of a diazo "Acid Blue" dye, structurally related to this compound, has successfully used GC-MS to identify several breakdown products. sciepub.comsciepub.com The initial step in the degradation of such dyes often involves the reductive cleavage of the azo bond, leading to the formation of various aromatic amines. sciepub.com In one study, a bacterial consortium was found to degrade the dye into intermediates including metanilic acid and peri acid. sciepub.comsciepub.com Further degradation led to the formation of compounds such as methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, confirming the mineralization of the dye. sciepub.comsciepub.com

The identification of these sequential products allows for the construction of a detailed degradation pathway. The table below summarizes the findings from a GC-MS analysis of Acid Blue dye degradation products. sciepub.comsciepub.com

Identified Product Retention Time (RT) Key Mass Spectra (m/z) Role in Pathway
Methyl Salicylic Acid7.71 minNot specifiedIntermediate product from ring cleavage. sciepub.com
Catechol10.88 minNot specifiedA common intermediate in the degradation of aromatic compounds. sciepub.com
β-ketoadipic acid15.04 min115, 101, 43A key intermediate in the β-ketoadipate pathway, indicating further ring fission. sciepub.com
Metanilic AcidNot specifiedNot specifiedAn initial cleavage product (aromatic amine). sciepub.com
Peri AcidNot specifiedNot specifiedAn initial cleavage product (aromatic amine). sciepub.com

Data sourced from studies on the microbial degradation of Acid Blue dye. sciepub.comsciepub.com

Electrochemical Sensor Development for In-Situ Monitoring of this compound

The in-situ monitoring of dye concentrations in industrial effluents and natural waters is crucial for environmental protection. Electrochemical sensors offer significant advantages for this purpose, including high sensitivity, rapid response times, portability for on-site measurements, and low cost. mdpi.commdpi.commdpi.com These sensors operate by measuring the electrical signal generated from the redox reactions of the target analyte at an electrode surface. mdpi.com

The development of an electrochemical sensor for this compound would typically involve a three-electrode system: a working electrode, a reference electrode, and a counter electrode. mdpi.com The working electrode is where the oxidation or reduction of the dye occurs, generating a current or potential change that is proportional to its concentration. To enhance performance, the working electrode is often chemically modified. mdpi.com Modifiers can include nanomaterials, polymers, or specific ionophores that increase the electrode's effective surface area, improve electron transfer kinetics, and enhance selectivity towards the target dye molecule. mdpi.comnih.gov

Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) are commonly employed to characterize the sensor's response and quantify the analyte. mdpi.comresearchgate.net While specific sensors for this compound are not widely documented, the principles have been successfully applied to other dyes. For example, sensors have been developed for Coomassie brilliant blue with a detection limit as low as 0.1 nM and for acid orange 10 with a detection limit of 1 pM using chemically modified electrodes. mdpi.comresearchgate.net These examples demonstrate the high potential for creating a sensitive and selective electrochemical sensor for the real-time monitoring of this compound.

The table below outlines common components and characteristics of electrochemical sensors developed for dye detection.

Sensor Component / Characteristic Description Example from Dye Sensing
Working Electrode The surface where the electrochemical reaction of the dye takes place.Glassy Carbon Electrode (GCE), Gold Electrode, Screen-Printed Carbon Electrode (SPCE). mdpi.commdpi.com
Electrode Modifier A material coated on the working electrode to improve sensitivity and selectivity.Poly(aminosulfonic acid), Tridodecylamine (TDA), Copper–Zinc Oxide Nanoparticles (Cu-ZnO NPs). mdpi.comresearchgate.net
Detection Technique The electrochemical method used for measurement.Square-Wave Voltammetry (SWV), Differential Pulse Voltammetry (DPV), Impedimetric Sensing. mdpi.comresearchgate.netnih.gov
Performance Metric Key indicators of sensor capability.Limit of Detection (LOD), Linear Range, Selectivity. mdpi.comacs.org

Mechanistic Investigations and Computational Modeling in C.i. Acid Blue 145 Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. ijcce.ac.iracs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. From these fundamental properties, various reactivity descriptors can be derived, which help predict the chemical behavior of the dye.

While specific DFT studies focused exclusively on C.I. Acid Blue 145 are not widely available in public literature, research on analogous reactive dyes, such as C.I. Reactive Yellow 145, illustrates the power of this approach. researchgate.net For these systems, DFT and its time-dependent extension (TD-DFT) are used to calculate key parameters that govern the dye's behavior. ijcce.ac.ir

Key Electronic and Reactivity Descriptors Calculated via Quantum Methods:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω) are calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are vital for predicting how a molecule will interact with other charged or polar species. researchgate.net

A study on trans–3,4–(methylenedioxy)cinnamic acid using DFT at the B3LYP/6–311++G** level determined a frontier orbital energy gap of 4.1032 eV. researchgate.net Similar calculations for this compound would reveal its sites most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for understanding its reaction mechanisms.

DescriptorSignificanceTypical Application
HOMO EnergyElectron-donating abilityPredicting sites for electrophilic attack
LUMO EnergyElectron-accepting abilityPredicting sites for nucleophilic attack
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityAssessing kinetic stability
Electrophilicity Index (ω)Global electrophilic naturePredicting reactivity in polar reactions
Molecular Electrostatic Potential (MEP)Charge distribution and reactive sitesModeling non-covalent interactions

Theoretical Elucidation of Reaction Pathways in Degradation Processes

Computational modeling is essential for mapping out the complex reaction pathways involved in the degradation of dyes like this compound. Advanced Oxidation Processes (AOPs), for instance, involve highly reactive radical species, and theoretical studies can trace the step-by-step transformation of the dye molecule. iwra.orgresearchgate.net

DFT is a method of choice for investigating the interactions between dye molecules and radical species (e.g., •OH, •O₂⁻) generated during degradation. rsc.org These studies can calculate the activation barriers and reaction energies for various potential reaction steps, such as radical addition or hydrogen atom abstraction. rsc.org

Research on the interaction between radical ligands and paramagnetic metal ions has demonstrated that DFT methods, like the PBE0 functional, can accurately predict the exchange coupling and magnetic properties of these systems. mdpi.com Similarly, DFT has been used to study how electrostatic fields created by charged functional groups can alter the reaction barriers for radical additions. rsc.org

For this compound, DFT calculations could identify the most vulnerable sites on the anthraquinone (B42736) structure for attack by hydroxyl radicals. By mapping the potential energy surface for the reaction, researchers can determine the most likely initial degradation steps and the subsequent intermediates that are formed. Such studies can elucidate why certain bonds are cleaved preferentially and predict the final breakdown products.

Kinetic and thermodynamic modeling provides quantitative data on the rates and feasibility of chemical processes. While specific models for the degradation of this compound are not prevalent, studies on the dyeing kinetics of similar acid dyes on wool fibers offer a framework for how such reactions are modeled. ijche.comnanochemres.orgijche.comresearchgate.net

Kinetic Models: The rate of a reaction is often analyzed using models such as zero-order, first-order, and second-order kinetics. nanochemres.org In the context of dyeing, more complex models like the Cegarra-Puente model are employed to describe the diffusion and adsorption processes. ijche.comnanochemres.org For degradation reactions, kinetic studies often reveal a pseudo-first-order behavior with respect to the dye concentration. iwra.org For example, the photocatalytic degradation of C.I. Acid Orange 7 was successfully described by a kinetic model that accounted for both the reaction and the adsorption of intermediates on the catalyst surface.

Thermodynamic Parameters: Thermodynamic modeling involves the calculation of key state functions to understand the energy changes and spontaneity of a reaction. ijche.comijche.com

Activation Energy (Ea): The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH#): The change in heat content during the formation of the transition state.

Entropy of Activation (ΔS#): The change in randomness or disorder when reactants form the transition state.

Gibbs Free Energy of Activation (ΔG#): Determines the spontaneity of the transition state formation.

A comprehensive study on the dyeing of wool with C.I. Acid Red 1 provided detailed thermodynamic data, showing that the process could be enhanced by increasing the temperature. ijche.comijche.com The table below summarizes these findings, which are analogous to the type of data that would be sought for this compound reactions.

Thermodynamic Parameters for the Dyeing of Wool with C.I. Acid Red 1 at Different Temperatures. ijche.com
Temperature (K)ΔG# (kJ/mol)ΔH# (kJ/mol)ΔS# (J/mol·K)
33888.1920.56-200.06
34890.19
36393.20

Density Functional Theory (DFT) Studies on Radical Interactions

Molecular Dynamics Simulations of this compound Interactions with Catalyst Surfaces and Biomolecules

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. rsc.orgmdpi.com This method is exceptionally useful for studying the dynamic interactions between a dye molecule like this compound and its environment, such as a catalyst surface during degradation or a biomolecule in a biological system. researchgate.net

Interactions with Catalyst Surfaces: In heterogeneous catalysis, the adsorption of the dye onto the catalyst surface is a critical step. MD simulations can model this process in explicit detail, revealing the preferred orientation of the dye molecule on the surface and calculating the binding energy. mdpi.comresearchgate.net For example, combined MD and DFT studies have been used to investigate the adsorption of various industrial dyes onto asphaltene surfaces, showing how functionalization of the surface impacts binding strength. kaust.edu.sa Such simulations for this compound on a catalyst like TiO₂ could reveal how the sulfonate groups and the planar anthraquinone core interact with the catalyst, providing insights to design more efficient catalytic systems. iwra.org

Interactions with Biomolecules: The interaction of dyes with biomolecules like proteins and DNA is of significant interest. MD simulations can predict how a dye molecule binds to a protein's active site or intercalates into DNA. ntu.edu.sg These simulations provide detailed information on the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the dye-biomolecule complex. nih.gov While specific MD studies on this compound with biomolecules are not readily found, research on other small molecule-protein systems demonstrates the capability of MD to identify binding conformations and calculate binding free energies, which are crucial for understanding the biological activity or toxicity of a compound. nih.gov

Emerging Research Applications and Interfacial Interactions of C.i. Acid Blue 145

C.I. Acid Blue 145 as a Probe Molecule in Environmental System Studies

In environmental research, organic dyes are often employed as model pollutants or probe molecules to assess the efficacy of advanced oxidation processes (AOPs) for wastewater treatment. ijsrst.comrsc.org this compound, with its stable and complex aromatic structure, serves as a suitable candidate for such studies. Its degradation is indicative of the potential of a given technology to break down recalcitrant organic compounds found in industrial effluents. iwra.orgnih.gov

Research into the photocatalytic degradation of similar acid dyes, such as Acid Blue 9, Acid Blue 25, and Acid Blue 113, using semiconductor nanomaterials like titanium dioxide (TiO₂), provides a framework for the potential use of Acid Blue 145 as a probe. iwra.orgunlv.eduirb.hr In these systems, the dye's concentration is monitored over time under UV irradiation to determine the reaction kinetics and efficiency of the photocatalyst. iwra.org The rate of color removal and mineralization (the breakdown of the organic molecule into CO₂, H₂O, and mineral acids) serves as a key performance indicator for the treatment process. unlv.edu Factors influencing its degradation, such as initial dye concentration, catalyst loading, and solution pH, are systematically studied to optimize conditions for environmental remediation. iwra.orgunlv.edu The use of Acid Blue 145 as a probe molecule allows researchers to evaluate and compare the effectiveness of different environmental technologies under various conditions.

Integration of this compound into Functional Materials and Sensor Development

The unique properties of this compound have led to its investigation for integration into functional materials and the development of various types of sensors. alfa-chemistry.comamericanchemicalsuppliers.com Its responsiveness to chemical and physical stimuli is the basis for these applications.

pH Indicator Applications in Advanced Analytical Systems

This compound has been identified as a pH indicator for use in analytical chemistry. alfa-chemistry.comamericanchemicalsuppliers.com A critical characteristic for a pH indicator is its stability across a wide pH range, and Acid Blue 145 is noted to be stable in solutions with pH values from 1 to 13. pylamdyes.com This broad stability allows it to be used in diverse chemical environments without degradation. While specific color transition ranges are not detailed in the available literature, its application as an indicator implies that it undergoes a distinct, observable color change in response to shifts in hydrogen ion concentration. This property is fundamental for its use in advanced analytical systems, such as in the formulation of sensor films or test strips for rapid pH determination in various media. researchgate.netnih.gov

Fluorescent Probe Development for Biomolecular Detection

The application of this compound as a fluorescent probe for the detection of biomolecules, specifically DNA, has been reported. alfa-chemistry.comamericanchemicalsuppliers.com Fluorescent probes are instrumental in molecular biology and diagnostics, enabling the visualization and quantification of target molecules. mdpi.com The general principle involves the probe molecule exhibiting a change in its fluorescence properties—such as intensity or wavelength—upon binding to the target. nih.gov For DNA detection, a probe like Acid Blue 145 would be designed to interact with the nucleic acid, and this interaction would trigger a measurable fluorescent signal. The development of such probes requires high specificity and affinity for the target, minimal cytotoxicity, and stability under physiological conditions. mdpi.com

Sensitizing Agent Roles in Advanced Optical Systems (e.g., Solar Cells)

This compound has been explored for its role as a sensitizing agent in solar cells. alfa-chemistry.comamericanchemicalsuppliers.com Specifically, it finds application in dye-sensitized solar cells (DSSCs), a type of photovoltaic device that converts light into electrical energy. nih.govrsc.org In a DSSC, a sensitizer (B1316253) dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically a nanoporous film of titanium dioxide (TiO₂). rsc.org The dye's function is to absorb incident solar light, which excites its electrons. These energized electrons are then injected into the conduction band of the semiconductor, generating an electric current. nih.govresearchgate.net The effectiveness of a dye in this role depends on its ability to absorb a broad spectrum of light, its electrochemical potential alignment with the semiconductor, and the stability of its bond to the semiconductor surface. researchgate.net

Interfacial Interaction Studies of this compound with Polymer and Nanomaterial Surfaces

The interaction of this compound with the surfaces of polymers and nanomaterials is governed by its molecular structure and the surface chemistry of the material. As an anionic dye containing sulfonate (–SO₃⁻) groups, its interfacial behavior is primarily driven by electrostatic interactions, which are highly dependent on the pH of the surrounding medium. mdpi.comcore.ac.uk

With polymer surfaces, such as the biopolymer chitosan , the interaction is strongly influenced by pH. Chitosan possesses amino (–NH₂) groups in its structure. researchgate.net In acidic solutions (low pH), these amino groups become protonated (–NH₃⁺), creating a positively charged polymer surface. researchgate.net This positive charge leads to a strong electrostatic attraction with the negatively charged sulfonate groups of this compound, promoting significant adsorption of the dye onto the polymer. researchgate.netmdpi.com

Similarly, the interaction with nanomaterial surfaces like titanium dioxide (TiO₂) nanoparticles is also pH-dependent. The surface of TiO₂ becomes positively charged in acidic environments (typically below a pH of ~6.8). mdpi.com This positive surface charge facilitates the adsorption of anionic dyes like Acid Blue 145 through electrostatic attraction. unlv.edu This adsorption is a critical prerequisite for processes such as photocatalytic degradation, where proximity between the catalyst surface and the dye molecule is necessary for the reaction to occur efficiently. irb.hrmdpi.com Conversely, in alkaline (high pH) conditions, both the TiO₂ surface and the dye molecule are negatively charged, leading to electrostatic repulsion and reduced interaction. mdpi.com

Table 2: Summary of Emerging Research Applications for this compound

Application Area Specific Role Underlying Principle Reference(s)
Environmental Systems Probe Molecule / Model Pollutant Serves as a stable organic compound to test the efficiency of wastewater treatment technologies like advanced oxidation processes. rsc.orgiwra.orgnih.gov
Sensor Development pH Indicator Exhibits a visible color change in response to varying pH levels; stable across a wide pH range. alfa-chemistry.comamericanchemicalsuppliers.compylamdyes.com
Sensor Development Fluorescent Probe Shows a change in fluorescence properties upon binding to target biomolecules, such as DNA. alfa-chemistry.comamericanchemicalsuppliers.commdpi.com
Advanced Optical Systems Sensitizing Agent Absorbs light and injects electrons into a semiconductor in dye-sensitized solar cells (DSSCs) to generate electricity. alfa-chemistry.comamericanchemicalsuppliers.comnih.gov

| Interfacial Studies | Anionic Adsorbate | Interacts electrostatically with positively charged polymer and nanomaterial surfaces, particularly in acidic conditions. | researchgate.netresearchgate.netmdpi.com |

Conclusion and Future Research Trajectories for C.i. Acid Blue 145 Studies

Synthesis of Major Academic Contributions to C.I. Acid Blue 145 Research

Academic research on this compound has spanned several key areas, from its fundamental synthesis to its application in specialized analytical techniques.

Synthesis and Manufacturing: The primary methods for synthesizing this compound involve the condensation of bromaminic acid with an aromatic amine. Two common routes have been documented: one where bromaminic acid is condensed with p-toluidine (B81030) and subsequently sulfonated, and another involving the condensation of bromaminic acid with 2-amino-5-methylbenzenesulfonic acid. alfa-chemistry.com Another described manufacturing method involves treating 1-Amino-2,4-dibromoanthracene-9,10-dione with sodium sulfite (B76179) and 2-Amino-5-methylbenzenesulfonic acid. worlddyevariety.com More recent innovations in dye synthesis have focused on improving efficiency and reducing environmental impact. A notable contribution is the use of a monovalent copper complex as a catalyst system for the aryl amination of bromaminic acid, which can achieve nearly 100% conversion while minimizing byproducts and heavy metal content in wastewater. google.com

Analytical and Forensic Chemistry: Significant research has been conducted on the detection and analysis of this compound. It can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) with a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com In the field of forensic science, a key contribution was the development of methods for its micro-extraction from nylon fibers and subsequent analysis by capillary electrophoresis (CE) with diode array detection. kennesaw.eduresearchgate.net This technique allows for the creation of a dye "fingerprint," providing a discriminating tool for comparing fiber evidence. researchgate.net Research has optimized extraction conditions, finding that a solvent mixture of pyridine (B92270) and water at elevated temperatures is effective for extracting the dye from nylon. kennesaw.edu

Novel Applications: Beyond its primary use in textiles, research has explored the functional properties of this compound in other scientific fields. It has been studied for its potential as a pH indicator, a fluorescent probe for DNA detection, and as a sensitizing agent in solar cells. alfa-chemistry.com Its fluorescent properties have also been utilized for practical applications such as a tracer dye for exploring groundwater and as a sea marker to facilitate aerial reconnaissance. chinainterdyes.com It has also found use as a biological stain in histology and cytology. ontosight.ai

Table 1: Summary of Key Research Findings for this compound
Research AreaKey Finding/ContributionReference
SynthesisCondensation of bromaminic acid with aromatic amines (e.g., p-toluidine). alfa-chemistry.com
Green SynthesisUse of a monovalent copper complex catalyst improves yield and reduces pollution. google.com
Analytical ChemistryAnalysis via reverse-phase HPLC and capillary electrophoresis is effective. sielc.comkennesaw.edu
Forensic ScienceOptimized micro-extraction from nylon fibers for forensic comparison. kennesaw.eduresearchgate.net
Novel ApplicationsInvestigated as a fluorescent probe, solar cell sensitizer (B1316253), and groundwater tracer. alfa-chemistry.comchinainterdyes.com

Identification of Persistent Research Gaps and Unexplored Avenues

Despite existing research, several areas concerning this compound remain underexplored, presenting clear gaps in the scientific literature.

Comprehensive Toxicological Profiling: While the U.S. Environmental Protection Agency (EPA) has classified this compound under its Safer Choice program as a "Yellow triangle" chemical, indicating it has some hazard profile issues, detailed public-domain toxicological data is scarce. nih.gov There is a significant gap in the availability of acute and chronic toxicity studies in various model organisms. This information is critical for a complete understanding of its environmental and human health impact. vulcanchem.com

Environmental Fate and Degradation: The environmental persistence and degradation pathways of this compound are not well-documented. Research on other anthraquinone (B42736) dyes has shown the utility of advanced oxidation processes (AOPs) like UV-C/TiO2 photocatalysis and microbial decolorization for their removal from wastewater. aksaray.edu.trunlv.edu However, specific studies applying these remediation technologies to this compound are largely absent.

Green Chemistry and Synthesis Optimization: The traditional synthesis routes for anthraquinone dyes often involve harsh conditions and generate significant waste. vulcanchem.com While some catalytic improvements have been patented, there remains a substantial need for the development of truly "green" synthesis protocols that minimize the use of hazardous reagents and energy consumption.

Expansion into Advanced Materials: The potential of this compound in advanced functional materials is an almost entirely unexplored avenue. By analogy with structurally related compounds, its properties could hypothetically be leveraged in applications such as photodynamic therapy or as a component in organic electronic materials, but dedicated research is lacking. vulcanchem.com

Prognostic Directions for this compound Research in a Global Context

Future research on this compound will likely be driven by global trends in environmental regulation, supply chain stability, and the demand for high-performance materials.

Sustainable and Resilient Manufacturing: The production of this compound has historically been concentrated in a small number of facilities, primarily in China. pylamdyes.com In recent years, stricter environmental enforcement in China has led to factory shutdowns and production halts, causing significant supply shortages. pylamdyes.com This global context creates an urgent need for two research trajectories:

The development of new, sustainable, and economically viable manufacturing processes that comply with stringent environmental regulations.

The design and synthesis of "drop-in" alternative blue dyes that possess similar coloration and performance properties but have a more favorable safety and environmental profile. nih.govpylamdyes.com

Advanced Dyeing Systems: To improve the sustainability of the textile industry, future research should focus on enhancing the application of this compound. This includes investigating its performance on cationized or otherwise modified fibers, which can increase dye-fiber affinity, thereby reducing the need for salts, alkalis, and large volumes of water in the dyeing process. mdpi.com Furthermore, chemical modification of the dye molecule itself to create self-dispersing or higher-affinity versions could lead to more efficient and eco-friendly dyeing. mdpi.com

Q & A

Q. What are the optimal reaction conditions for synthesizing C.I. Acid Blue 145, and how do temperature and reactant concentration influence yield?

Methodological Answer: To optimize synthesis, conduct controlled experiments varying temperature (e.g., 70–100°C) and molar ratios of precursors (e.g., anthraquinone derivatives and sulfonic acid groups). Monitor reaction progress using HPLC or UV-Vis spectroscopy to quantify intermediate formation. Kinetic studies, such as those applied to C.I. Acid Blue 9, suggest that rate constants increase with temperature, following the Arrhenius equation . Document procedures meticulously to enable replication, adhering to guidelines for experimental clarity in publications .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer: Use UV-Vis spectroscopy to identify λmax (related to chromophore transitions) and FTIR to confirm functional groups (e.g., sulfonic acid or anthraquinone moieties). NMR (<sup>1</sup>H and <sup>13</sup>C) can resolve substituent positions, while mass spectrometry validates molecular weight. For pigment stability, compare spectral shifts under light exposure or pH variations, as demonstrated in anthraquinone dye studies . Ensure data aligns with reference libraries and report uncertainties in measurements .

Q. How can researchers assess the purity of this compound, and what are common contaminants in its synthesis?

Methodological Answer: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect unreacted precursors or byproducts. Quantify purity via elemental analysis or titration (e.g., sulfonic acid group titration). Common contaminants include residual metal catalysts or isomerization products, which require purification via recrystallization or column chromatography. Document purity criteria and validation methods in line with journal requirements for reproducibility .

Q. What methodologies are recommended for evaluating this compound’s stability under varying pH and solvent conditions?

Methodological Answer: Conduct accelerated stability tests by exposing the dye to buffered solutions (pH 2–12) and polar/non-polar solvents. Monitor degradation via spectrophotometry or mass loss over time. For lightfastness, use xenon-arc lamp exposure (ISO 105-B02 standard). Compare results with structurally similar dyes (e.g., Anthraquinone Blue) to identify stability trends . Statistical analysis of degradation rates should include error margins .

Advanced Research Questions

Q. How can reaction kinetics and activation energy be determined for this compound’s synthesis or degradation pathways?

Methodological Answer: Perform time-resolved experiments at multiple temperatures to calculate rate constants (k) using pseudo-first/second-order models. Apply the Arrhenius equation (ln k vs. 1/T) to derive activation energy (Ea), as demonstrated in leuco compound studies . Use computational tools like Gaussian for transition-state modeling. Validate models with experimental data and address discrepancies via sensitivity analysis .

Q. What computational approaches are suitable for predicting this compound’s electronic structure and interaction with substrates?

Methodological Answer: Employ density functional theory (DFT) to simulate molecular orbitals, electron affinity, and binding energies with substrates (e.g., cellulose or wool). Compare computational results with empirical data (e.g., adsorption isotherms). For dye-substrate interactions, molecular dynamics simulations can model diffusion and binding kinetics. Ensure computational protocols are transparent and reproducible .

Q. How do structural modifications of this compound affect its photophysical properties compared to other anthraquinone dyes?

Methodological Answer: Synthesize derivatives with varied substituents (e.g., –Cl, –NO2) and analyze their UV-Vis spectra, redox potentials, and fluorescence quantum yields. Use X-ray crystallography to correlate structure with properties. Compare results with databases like the Colour Index to identify structure-property relationships . Statistical tools (e.g., PCA) can highlight significant variables .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent adsorption efficiency across studies?

Methodological Answer: Systematically evaluate variables like substrate pretreatment, dye concentration, and measurement techniques. Perform meta-analyses of published data to identify confounding factors (e.g., pH or ionic strength). Replicate key experiments under controlled conditions, documenting all parameters. Use Bland-Altman plots or ANOVA to assess variability .

Q. What strategies can quantify the environmental impact of this compound in wastewater, and how do degradation byproducts affect toxicity?

Methodological Answer: Use LC-MS/MS to identify degradation byproducts in simulated wastewater. Assess toxicity via bioassays (e.g., Daphnia magna mortality rates). Model environmental fate using QSAR or fugacity models. Collaborate with interdisciplinary teams to align methods with regulatory frameworks (e.g., OECD guidelines) .

Q. How can synergistic effects between this compound and co-dyes be investigated for enhanced application performance?

Methodological Answer: Design factorial experiments to test dye combinations at varying ratios. Evaluate color strength (K/S values) and fastness properties. Use response surface methodology (RSM) to optimize formulations. Compare results with monochromatic applications and validate via industrial testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Acid Blue 145
Reactant of Route 2
Reactant of Route 2
C.I. Acid Blue 145

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.